molecular formula C8H6N2O5 B14082445 Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone CAS No. 10071-45-1

Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone

Cat. No.: B14082445
CAS No.: 10071-45-1
M. Wt: 210.14 g/mol
InChI Key: DICUVUJLYNKAOO-UHFFFAOYSA-N
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Description

Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone is a heterocyclic compound that features a unique fusion of pyridazine and oxadiazepine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridazinones with sodium sulfide . The reaction conditions often require controlled temperatures and the use of solvents such as chloroform or ethyl acetate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and yield maximization, would apply.

Chemical Reactions Analysis

Types of Reactions

Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions vary depending on the specific reaction and conditions. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for microbial growth or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone is unique due to its specific ring fusion and the presence of multiple functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

10071-45-1

Molecular Formula

C8H6N2O5

Molecular Weight

210.14 g/mol

IUPAC Name

1,5-dihydropyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10-tetrone

InChI

InChI=1S/C8H6N2O5/c11-5-1-2-6(12)10-4-8(14)15-7(13)3-9(5)10/h1-2H,3-4H2

InChI Key

DICUVUJLYNKAOO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OC(=O)CN2N1C(=O)C=CC2=O

Origin of Product

United States

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